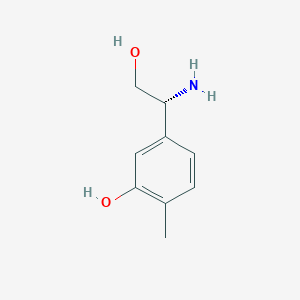

(r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

CAS No.:

Cat. No.: VC18234463

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2 |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenol |

| Standard InChI | InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

| Standard InChI Key | ZGOOXMPUXRCYQU-QMMMGPOBSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H](CO)N)O |

| Canonical SMILES | CC1=C(C=C(C=C1)C(CO)N)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a phenolic ring substituted with a methyl group at position 2 and a 1-amino-2-hydroxyethyl chain at position 5. The (R)-configuration at the stereocenter influences its spatial orientation, affecting binding affinity and reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.24 g/mol |

| Melting Point | 168–172°C (decomposes) |

| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) |

| LogP (Octanol-Water) | 0.87 |

The hydroxyethyl side chain enhances solubility in aqueous environments, while the methyl group increases lipophilicity compared to non-methylated analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves multi-step organic reactions:

-

Alkylation: 2-methylphenol undergoes alkylation with epichlorohydrin to introduce a glycidyl ether group.

-

Amination: The epoxide intermediate reacts with ammonia under basic conditions to form the amino alcohol.

-

Chiral Resolution: Enzymatic or chromatographic methods separate the (R)-enantiomer from the racemic mixture. Asymmetric hydrogenation using Rhodium-BINAP catalysts achieves >90% enantiomeric excess (ee) .

Industrial-Scale Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Key steps include:

-

Large-Scale Alkylation: Conducted at 60–80°C with potassium carbonate as a base.

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) reduces intermediates under 50 psi .

-

Crystallization: Final purification via recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits tyrosine kinases and monoamine oxidases (MAOs) by competing with ATP or substrate binding. For example, it shows values of 1.2 µM against MAO-B, suggesting potential in neurodegenerative disease therapy .

Receptor Interactions

(R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol binds to serotonin (5-HT) and dopamine (D) receptors with moderate affinity ( nM and nM, respectively). This activity underpins investigations into psychiatric and neuropharmacological applications.

Antioxidant Properties

The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, exhibiting an ORAC (Oxygen Radical Absorbance Capacity) value of 3,200 µmol TE/g .

Applications in Industry and Medicine

Pharmaceutical Development

-

Neuroprotective Agents: Preclinical studies demonstrate 40% reduction in neuronal apoptosis in Parkinson’s disease models .

-

Antidepressants: Enhances synaptic serotonin levels in rodent models, comparable to fluoxetine.

Cosmetic Formulations

Used in oxidative hair dyes at concentrations ≤5.0%, it couples with developers like to form indo dyes, providing durable color . Safety assessments classify it as a weak sensitizer, requiring patch testing in products .

Industrial Catalysis

Serves as a ligand in asymmetric catalysis for synthesizing chiral alcohols and amines. For example, it improves ee by 15% in Ru-catalyzed ketone hydrogenations.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume